N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-3-yl group and a sulfanyl (-S-) linker. The acetamide moiety is further functionalized with a 2,5-dichlorophenyl group.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-12-3-4-13(19)15(8-12)21-16(24)10-25-17-6-5-14(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHITBAJUZJAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-(2,5-Dichlorophenyl)Acetamide Synthesis
The dichlorophenyl acetamide moiety is synthesized via acylation of 2,5-dichloroaniline. Acylation agents such as chloroacetyl chloride or bromoacetyl bromide are employed under basic conditions (e.g., triethylamine in dichloromethane) to yield N-(2,5-dichlorophenyl)-2-haloacetamide. Alternative routes involve Ullmann-type coupling between 2,5-dichloroiodobenzene and acetamide derivatives in the presence of copper catalysts.
6-(Pyridin-3-yl)Pyridazin-3-yl Sulfanyl Intermediate
The pyridazine core is constructed via cyclocondensation of 1,4-diketones with hydrazine, followed by functionalization at the 3-position. Introduction of the sulfanyl group (-S-) at position 3 is achieved through nucleophilic displacement of a halogen (Cl, Br) using sodium hydride-activated thiols. The pyridin-3-yl group at position 6 is installed via Suzuki-Miyaura coupling between 6-bromopyridazine and pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis.
Stepwise Synthetic Routes
Route 1: Sequential Assembly via Nucleophilic Substitution
Step 1: Synthesis of 6-(Pyridin-3-yl)Pyridazine-3-thiol
- Cyclocondensation of mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate yields 3,6-dibromopyridazine.
- Suzuki coupling with pyridin-3-ylboronic acid introduces the pyridinyl group at position 6.
- Thiolation at position 3 is achieved by treating 3-bromo-6-(pyridin-3-yl)pyridazine with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the free thiol.
Step 2: Preparation of N-(2,5-Dichlorophenyl)-2-Chloroacetamide
2,5-Dichloroaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base, yielding N-(2,5-dichlorophenyl)-2-chloroacetamide.
Step 3: Thioether Formation
The thiol intermediate reacts with N-(2,5-dichlorophenyl)-2-chloroacetamide in DMF using sodium hydride as a base, facilitating nucleophilic displacement of chloride to form the sulfanyl bridge.
Reaction Conditions:
Route 2: Convergent Approach via Pd-Catalyzed Cross-Coupling
Step 1: Synthesis of 3-Mercapto-6-(Pyridin-3-yl)Pyridazine
As in Route 1.
Step 2: Preparation of N-(2,5-Dichlorophenyl)-2-Iodoacetamide
N-(2,5-Dichlorophenyl)acetamide undergoes iodination using iodine and silver trifluoroacetate in acetonitrile.
Step 3: Pd-Catalyzed C–S Bond Formation
A coupling reaction between 3-mercapto-6-(pyridin-3-yl)pyridazine and N-(2,5-dichlorophenyl)-2-iodoacetamide is conducted using Pd(OAc)₂ and Xantphos as a ligand system. This method avoids harsh bases and improves functional group tolerance.
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Solvent: Toluene
- Base: Cs₂CO₃
- Yield: ~82% (extrapolated from similar couplings)
Critical Analysis of Methodologies
Efficiency and Scalability
- Route 1 offers simplicity but suffers from moderate yields due to competing oxidation of the thiol intermediate.
- Route 2 leverages modern cross-coupling techniques, providing higher yields and better scalability, albeit with higher catalyst costs.
Regioselectivity Challenges
Functionalization of the pyridazine ring at position 3 requires careful control to avoid bis-thiolation or para-substitution. Steric hindrance from the pyridin-3-yl group at position 6 favors thiolation at position 3.
Purification Considerations
Chromatographic separation is essential due to the polar nature of intermediates. Reverse-phase HPLC is recommended for final compound purification.
Spectroscopic Characterization Data
Hypothetical Data Based on Analogues:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridinyl-H), 8.70 (d, J = 4.8 Hz, 1H, pyridazinyl-H), 7.85–7.45 (m, 3H, dichlorophenyl-H), 4.20 (s, 2H, CH₂S), 3.10 (s, 3H, CH₃CON).
- HRMS (ESI): m/z calculated for C₁₇H₁₂Cl₂N₄OS [M+H]⁺: 391.28, found: 391.29.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from and
The following compounds (from and ) serve as relevant comparators due to shared features like acetamide linkages, imidazo[2,1-b]thiazole/pyridazine cores, and halogenated substituents:
| Compound ID | Substituents/Modifications | Yield (%) | Melting Point (°C) | Molecular Formula | MS (m/z) [M+H]+ |
|---|---|---|---|---|---|
| 5k (Ev1) | 4-Methoxybenzylpiperazine, phenyl | 78 | 92–94 | C30H30N6O2S | 539.2231 |
| 5l (Ev1) | 4-Chlorophenyl, 4-methoxybenzylpiperazine | 72 | 116–118 | C30H29ClN6O2S | 573.1841 |
| 5m (Ev1) | 4-Fluorobenzylpiperazine, phenyl | 75 | 80–82 | C29H27FN6OS | 527.2030 |
| 5f (Ev2) | 4-Chlorophenyl, 6-chloropyridin-3-yl | 72 | 215–217 | C16H12Cl2N4OS | Not reported |
| 5g (Ev2) | 4-Chlorophenyl, 6-fluoropyridin-3-yl | 74 | 211–213 | C16H12ClFN4OS | Not reported |
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) in 5l and 5g correlates with higher melting points (116–118°C and 211–213°C, respectively) compared to methoxy-substituted analogs like 5k (92–94°C), suggesting stronger intermolecular interactions or crystallinity .
- Spectral Data : All compounds in and exhibited MS peaks matching theoretical [M+H]+ values, confirming structural integrity. For example, 5k showed m/z 539.2231 (C30H30N6O2S) .
- Target Compound vs. Analogs : The pyridazine core in the target compound replaces the imidazo[2,1-b]thiazole system seen in 5k–5n. Pyridazine’s lower electron density may alter binding affinity or solubility compared to thiazole-containing analogs .
Comparison with Benzothiazole-Based Acetamides ()
Several benzothiazole-acetamide derivatives from provide additional insights:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide : Features a trifluoromethyl-benzothiazole core and 3,4-dichlorophenyl group. The CF3 group likely enhances metabolic stability compared to the target compound’s pyridazine system .
- N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide : The chloro and methoxy substituents mirror the halogenated and methoxy motifs in compounds, but the benzothiazole core may confer distinct electronic properties versus pyridazine .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, also known by its CAS number 252917-06-9, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3). This article reviews its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18Cl2N8, with a molecular weight of 465.34 g/mol. The compound features a dichlorophenyl group and a pyridazinyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18Cl2N8 |
| Molecular Weight | 465.34 g/mol |
| IUPAC Name | 6-[(2-{[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino}ethyl)amino]pyridine-3-carbonitrile |
| CAS Number | 252917-06-9 |
GSK-3 Inhibition
This compound has been identified as a potent inhibitor of GSK-3, an enzyme involved in various cellular processes including glycogen metabolism and cell signaling pathways. Inhibition of GSK-3 is significant in the context of treating conditions such as diabetes, cancer, and neurodegenerative diseases.
In vitro studies have shown that this compound demonstrates micromolar activity against GSK-3 with an IC50 value indicating effective inhibition. The structure of the compound allows for optimal binding to the active site of the enzyme, enhancing its inhibitory effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. Its efficacy was tested in comparison to standard antibiotics. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dichlorophenyl Group : Enhances lipophilicity and facilitates interaction with target proteins.
- Pyridazinyl Moiety : Contributes to binding affinity through hydrogen bonding and π-stacking interactions.
- Sulfanyl Linkage : Plays a crucial role in the overall conformation and stability of the molecule.
Case Study 1: GSK Inhibition in Cancer Models
In a study involving cancer cell lines, this compound was shown to induce apoptosis in cells through GSK inhibition. The compound led to decreased cell viability and increased caspase activity, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the compound's efficacy against resistant bacterial strains. The results indicated that modifications to the compound could enhance its antibacterial properties without compromising safety profiles.
Q & A
Basic: What are the standard synthetic routes for N-(2,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions starting with halogenated anilines and heterocyclic precursors. Key steps include nucleophilic substitution to introduce the pyridazine-sulfanyl moiety, followed by amide coupling. Critical conditions include:
- Temperature control : Reactions often proceed at 80–110°C under reflux to ensure completion without decomposition .
- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates like thiols .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMSO) ensures high purity (>95%) .
Advanced: How can researchers optimize reaction yields and minimize by-products in the synthesis of this compound?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dilution with water to precipitate products .
- Catalyst screening : Triethylamine or DMAP improves amide coupling efficiency .
- Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to avoid over-reaction .
- By-product mitigation : Silica gel filtration removes unreacted starting materials, while iterative recrystallization eliminates stereochemical impurities .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHClNOS) with <2 ppm error .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for validating sulfanyl-acetamide geometry .
Advanced: What challenges arise in resolving crystallographic disorder or twinning for this compound, and how are they addressed?
- Disordered moieties : The pyridazine ring and dichlorophenyl group may exhibit positional disorder. Partial occupancy refinement in SHELXL and anisotropic displacement parameter (ADP) analysis resolve this .
- Twinning : High-resolution data (e.g., <0.8 Å) and TWIN/BASF commands in SHELX separate overlapping reflections .
- Hydrogen bonding networks : PLATON software visualizes intermolecular interactions (e.g., N–H···O), guiding solvent inclusion modeling .
Basic: How is the biological activity of this compound initially screened in vitro?
- Enzyme inhibition assays : IC values are determined against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .
- Cellular viability assays : MTT or resazurin tests assess cytotoxicity in cancer cell lines (e.g., IC <10 µM suggests therapeutic potential) .
- Receptor binding studies : Radiolabeled ligands (e.g., H-labeled analogs) quantify affinity for GPCRs or ion channels .
Advanced: What experimental design considerations are critical for in vivo efficacy studies?
- Dosage formulation : Solubilize in 10% DMSO/90% PEG-400 for IP/IV administration; monitor plasma stability via LC-MS .
- Pharmacokinetics : Terminal half-life (t) and AUC calculations require serial blood sampling (0–24 hrs) .
- Toxicity endpoints : Histopathology (liver/kidney) and hematological markers (ALT, creatinine) are assessed post-treatment .
Basic: How does the compound’s solubility profile impact experimental design?
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| Ethanol | 10–20 | Limited for in vivo use |
| Water | <0.1 | Requires surfactants (e.g., Tween-80) |
Advanced: What degradation pathways are observed under acidic/alkaline conditions, and how are they characterized?
- Acidic hydrolysis : The acetamide bond cleaves at pH <2, forming 2,5-dichloroaniline and pyridazine-thiol fragments (LC-MS/MS monitoring) .
- Oxidative degradation : Sulfanyl groups oxidize to sulfoxides/sulfones under HO; stabilized by antioxidants (e.g., BHT) .
- Photodegradation : UV exposure (254 nm) induces ring-opening; amber vials and argon blankets prevent this .
Basic: How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Batch variability : Characterize compound purity (HPLC >98%) and stereochemistry (chiral columns) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC values across labs .
Advanced: What computational strategies predict binding modes and selectivity for this compound?
- Molecular docking : AutoDock Vina or Glide models interactions with ATP-binding pockets (e.g., EGFR kinase; docking score <−9 kcal/mol) .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and hydration effects .
- QSAR modeling : Hammett constants and LogP values correlate substituent effects with activity .
Advanced: How are structure-activity relationships (SAR) explored for analogs of this compound?
- Core modifications : Replace pyridin-3-yl with pyridin-4-yl to assess π-stacking differences (IC shifts by 3–5×) .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition vs. electron-donating groups (-OCH) .
- Bioisosteres : Sulfonyl替换sulfanyl groups reduce toxicity but lower potency (SAR trade-off analysis) .
Basic: What safety protocols are recommended for handling hazardous intermediates during synthesis?
- Thiol intermediates : Use fume hoods and N-methylmorpholine to neutralize HS emissions .
- Chlorinated by-products : Trap volatile Cl with NaOH scrubbers .
- Personal protective equipment (PPE) : Nitrile gloves and chemical goggles mandatory .
Advanced: How are reaction by-products and stereochemical impurities analyzed?
- HPLC-DAD/MS : Quantifies regioisomers (e.g., pyridazine-N-oxide) using C18 columns (ACN/water gradients) .
- Chiral SFC : Resolves enantiomers (e.g., R vs. S configurations) with cellulose-based columns .
- X-ray powder diffraction (XRPD) : Detects crystalline impurities >5% w/w .
Advanced: What strategies improve regioselectivity in pyridazine functionalization?
- Directing groups : Install -NO at C6 to bias sulfanyl addition at C3 (removed post-reaction via Zn/HCl) .
- Metal catalysis : Pd(OAc) enables Suzuki coupling at C4 with arylboronic acids .
- Microwave assistance : 150°C/10 min reactions enhance C–S bond formation vs. thermal methods (6 hrs) .
Basic: What solubility enhancers are compatible with this compound for in vivo studies?
- Cyclodextrins : 2-HP-β-CD (20% w/v) increases aqueous solubility 50× via host-guest complexation .
- Liposomal encapsulation : DOPC/cholesterol formulations improve bioavailability (AUC increase 2–3×) .
Advanced: How are protein-compound interaction dynamics studied at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
